2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride
Description
Discovery and Development of Spirocyclic Compounds
The exploration of spirocyclic compounds began in 1900 with Adolf von Baeyer’s identification of the first spiro structure, though early mischaracterizations—such as the incorrect assignment of β-vetivone’s hydroazulenic structure—highlighted initial challenges in structural elucidation. Over time, advancements in synthetic methodologies transformed spirocycles from curiosities into cornerstones of medicinal chemistry. The development of asymmetric catalysis in the late 20th century, including organocatalysis and transition-metal-mediated cycloadditions, enabled efficient enantioselective synthesis of spiro scaffolds. For example, Pd-catalyzed cycloadditions using 1,3-enynes and cyclic C–H bonds emerged as atom-economical routes to spirocycles, while photoredox strategies facilitated modular access to tetrahydronaphthyridine cores.
The specific compound 2H-spiro[benzofuran-3,4'-piperidine] hydrochloride exemplifies these advancements. Early synthetic approaches relied on intramolecular Heck cyclization to construct the benzofuran-piperidine framework, as demonstrated in the 2012 synthesis of analogous spiro[1-benzofuran-3,4′-piperidin]ol scaffolds. Subsequent refinements, such as Knoevenagel condensations followed by radical-mediated cyclizations, improved yields and scalability. The hydrochloride salt form, first documented in PubChem entries with CAS registry numbers 167484-72-2 and 15187046, likely emerged to enhance solubility and stability for pharmacological screening.
Nomenclature and Classification Systems
Spirocyclic nomenclature adheres to IUPAC guidelines, which mandate the prefix “spiro” followed by square brackets enclosing the ring sizes in ascending order, separated by a period. For This compound , the parent structure comprises two heterocycles: a benzofuran (oxygen-containing) and a piperidine (nitrogen-containing). The spiro junction occurs at position 3 of the benzofuran and position 4′ of the piperidine. The “2H” designation indicates the location of the hydrogen atom on the benzofuran ring, while “hydrochloride” denotes the counterion stabilizing the protonated piperidine nitrogen.
Classification and Structural Features
| Feature | Description |
|---|---|
| Ring system | Bicyclic monospiro compound |
| Heteroatoms | Oxygen (benzofuran), nitrogen (piperidine) |
| Chirality | Axial chirality possible due to non-planar spiro junction |
| Salt form | Hydrochloride enhances crystallinity and aqueous solubility |
This compound belongs to the heterocyclic spiro subclass, distinguished by its mixed oxygen-nitrogen system. Its rigid, three-dimensional geometry reduces conformational entropy, a property exploited in drug design to improve target binding.
Significance in Organic Chemistry Research
Spirocyclic scaffolds like This compound are pivotal in medicinal chemistry due to their unique physicochemical properties. The benzofuran moiety, prevalent in bioactive natural products, contributes aromatic stacking interactions, while the piperidine ring offers basicity for salt formation and hydrogen bonding. These features make the compound a versatile building block for drug discovery libraries, particularly in central nervous system (CNS) and metabolic disease research.
Recent studies emphasize its role in multiparametric optimization, where spirocycles balance lipophilicity, metabolic stability, and selectivity. For instance, the compound’s rigid structure mitigates off-target interactions with the hERG channel, a common liability in amine-containing pharmaceuticals. Furthermore, its synthesis via telescoped reactions—combining photoredox HAA (hydroaminoalkylation) and Pd-catalyzed couplings—exemplifies trends toward modular, automated platforms for spirocyclic diversity.
In summary, This compound embodies the evolution of spirocyclic chemistry from structural novelties to indispensable tools in drug discovery. Its continued study promises insights into conformational control and scaffold diversification, reinforcing the centrality of spirocycles in modern organic synthesis.
Properties
IUPAC Name |
spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXOUCZJTAESPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167484-72-2 | |
| Record name | Spiro[benzofuran-3(2H),4′-piperidine], hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167484-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process, resulting in the formation of the spiro compound . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Properties :
- Research indicates that 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride exhibits potential anticancer activity. Studies have shown that similar spiro compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- A recent study evaluated its efficacy against non-small cell lung cancer (NSCLC) cell lines, demonstrating significant cytotoxic effects at micromolar concentrations.
-
Neuroprotective Activity :
- The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing cholinergic transmission and potentially improving cognitive function.
-
Anti-inflammatory Effects :
- In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Biological Research
-
Enzyme Inhibition :
- The compound may inhibit enzymes involved in various metabolic pathways, leading to therapeutic effects in conditions such as cancer or inflammation.
-
Receptor Modulation :
- It can bind to neurotransmitter receptors, influencing neurological functions and offering therapeutic avenues for psychological conditions.
Industrial Applications
-
Pharmaceutical Development :
- This compound serves as an intermediate in the synthesis of pharmaceuticals targeting various conditions, including neurological disorders and cancer.
-
Material Science :
- Its unique properties make it suitable for developing new materials, including additives for flame retardants in consumer products.
Anticancer Activity
A study focused on various spiro compounds highlighted their significant cytotoxic effects against NSCLC cell lines. The results showed that these compounds activated apoptosis pathways effectively at low concentrations.
Neuroprotective Effects
Another investigation assessed the inhibitory effects of related compounds on AChE activity. Certain derivatives demonstrated potent inhibition comparable to established drugs like galantamine, suggesting their potential for Alzheimer's treatment.
Mechanism of Action
The mechanism of action of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Spiro[chroman-2,4'-piperidine] Hydrochloride
- CAS : 223137-87-9
- Similarity Score : 0.52 (structural similarity to target compound)
- Key Differences :
- Replaces the benzofuran ring with a chroman (benzopyran) system.
- The oxygen atom in chroman is part of a six-membered ring, altering electronic properties compared to benzofuran’s five-membered system.
- Implications : Chroman derivatives often exhibit enhanced metabolic stability due to reduced ring strain .
Halogenated Derivatives
a) 5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]
- CAS : 1220018-95-0
- Similarity Score : 0.98
- Molecular Formula : C₁₂H₁₃BrN (free base)
- Key Differences: Bromine substitution at the 5-position of the benzofuran ring.
b) 6-Fluoro-2H-spiro[benzofuran-3,4'-piperidine] Hydrochloride
Chlorinated Analogues
a) 4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] Hydrochloride
b) Spiro[isobenzofuran-1(3H),4'-piperidine] Hydrochloride
Structural and Functional Comparison Table
Biological Activity
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride is a spiro compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClN2O. It features a unique spiro structure that connects a benzofuran moiety with a piperidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various physiological processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.
Anticancer Properties
Research indicates that spiro compounds, including this compound, exhibit promising anticancer activities. A study highlighted the potential of similar compounds to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of spiro compounds have also been documented. In vitro studies show that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Neuroprotective Activity
There is emerging evidence that this compound may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders like Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic transmission and improve cognitive function .
Case Studies
- Anticancer Activity : A recent study evaluated the efficacy of various spiro compounds against non-small cell lung cancer (NSCLC) cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, with pathways involving apoptosis being activated .
- Neuroprotective Effects : Another investigation focused on the inhibitory effects of related compounds on AChE activity. The study found that certain derivatives exhibited potent inhibition comparable to established drugs like galantamine, highlighting their potential for treating Alzheimer's disease .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride?
- Answer : Synthesis typically involves spirocyclization of benzofuran derivatives with piperidine precursors. Acylation reactions (e.g., using acetyl chloride or benzoyl chloride) under basic conditions (e.g., triethylamine) yield intermediates, followed by HCl salt formation. For example:
- Step 1 : React benzofuran-3-carbaldehyde with a piperidine derivative in anhydrous THF at 60–80°C for 12–24 hours.
- Step 2 : Purify the spirocyclic intermediate via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Step 3 : Treat the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt.
- Characterization via IR (C-O stretch at ~1250 cm⁻¹) and GC-MS (molecular ion [M+H]+) validates key intermediates .
Q. What spectroscopic techniques are used for initial structural confirmation?
- Answer :
- IR Spectroscopy : Identifies functional groups (e.g., benzofuran C-O stretch, piperidine N-H bend).
- ¹H/¹³C NMR : Assign proton environments (e.g., spiro junction protons at δ 3.5–4.5 ppm) and carbon signals in DMSO-d6 or CDCl3.
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ = 239.74 g/mol) .
Q. What safety protocols are critical during handling?
- Answer :
- PPE : Gloves, goggles, lab coats, and masks to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Segregate waste and use certified chemical disposal programs.
- Storage : Keep in airtight containers away from moisture and incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can discrepancies in NMR data during structural elucidation be resolved?
- Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon networks.
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable.
- Solvent Consistency : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent-induced shift variations .
Q. Which chromatographic methods optimize purity assessment and impurity profiling?
- Answer :
-
HPLC Parameters :
-
Column: C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (5–95% ACN over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Impurity Quantification : Use USP reference standards and calculate impurities via:
Where $ C $ = standard concentration, $ W $ = sample weight, and $ r_i/r_S $ = peak area ratio <span data-key="52" class="reference-num" data-pages="undefined">2</span><span data-key="53" class="reference-num" data-pages="undefined">9</span>.
Q. How can low yield in the hydrochloride salt formation step be addressed?
- Answer :
- HCl Gas Optimization : Ensure stoichiometric excess in anhydrous ether; monitor pH (target 2–3).
- Recrystallization : Use ethanol/water (70:30) for high-purity crystals.
- Alternative Acids : Test HCl/dioxane or methanolic HCl for improved solubility.
- Temperature Control : Slow cooling (1°C/min) enhances crystal size and yield .
Q. What strategies validate biological activity in spirocyclic compounds like this one?
- Answer :
- In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement.
- Dose-Response Studies : Measure IC50 values in enzyme inhibition assays (e.g., kinase or protease targets).
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
- Data Cross-Validation : Compare results with structurally similar compounds (e.g., spiro[indole-3,4'-piperidine] derivatives) to identify SAR trends .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method) in buffers (pH 1–7.4) and organic solvents.
- Purity Check : Impurities (e.g., residual solvents) may artificially alter solubility; validate via HPLC.
- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies crystalline forms affecting solubility .
Q. What causes variability in pharmacological assay results across labs?
- Answer :
- Assay Conditions : Standardize cell lines, incubation times, and temperature.
- Compound Handling : Use fresh DMSO stock solutions to avoid hydrolysis.
- Statistical Power : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing.
- Reference Controls : Include positive/negative controls (e.g., known receptor agonists/antagonists) .
Methodological Tables
| Parameter | HPLC Conditions | Synthetic Step |
|---|---|---|
| Column | C18 (150 × 4.6 mm, 5 µm) | Intermediate Purification |
| Mobile Phase | 0.1% TFA in H2O/ACN gradient | Final Salt Formation |
| Detection | UV 254 nm | Impurity Profiling |
| Reference Standard | USP-grade impurities | Pharmacopeial Compliance |
| Safety Protocol | Key Requirement | Evidence Source |
|---|---|---|
| PPE | Gloves, goggles, lab coat | |
| Ventilation | Fume hood for powder handling | |
| Waste Disposal | Certified chemical waste programs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
